(4-Chloro-1,2-oxazol-5-YL)methanol

Description

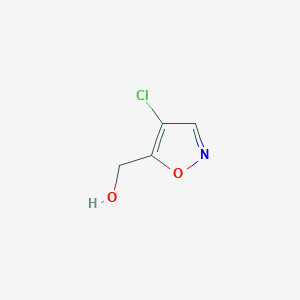

(4-Chloro-1,2-oxazol-5-yl)methanol is a heterocyclic compound featuring a 1,2-oxazole core substituted with a chlorine atom at position 4 and a hydroxymethyl group (-CH2OH) at position 5. The molecular formula is C₄H₄ClNO₂, with a molecular weight of 133.54 g/mol. The chlorine substituent is electron-withdrawing, influencing the compound's electronic distribution and reactivity, while the hydroxymethyl group enables hydrogen bonding, affecting solubility and crystallinity.

Properties

IUPAC Name |

(4-chloro-1,2-oxazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO2/c5-3-1-6-8-4(3)2-7/h1,7H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTHAZNUDCUJSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC(=C1Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1,2-oxazol-5-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 4-chlorobenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized to produce the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1,2-oxazol-5-YL)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to substitute the chlorine atom.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

(4-Chloro-1,2-oxazol-5-YL)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Derivatives of this compound are investigated for their therapeutic potential in treating various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chloro-1,2-oxazol-5-YL)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the oxazole ring or heterocyclic core, leading to variations in properties:

Key Observations:

- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Increase acidity of adjacent protons and reduce electron density, favoring nucleophilic substitution or electrophilic aromatic substitution at specific positions .

- Electron-Donating Groups (e.g., -OCH₃, -NH₂): Enhance solubility in polar solvents and stabilize positive charges, facilitating participation in coupling reactions .

- Heterocycle Variation (Oxazole vs. Oxadiazole): Oxadiazoles (e.g., ) exhibit higher thermal stability and diverse bioactivity compared to oxazoles .

Physical and Chemical Properties

Melting Points and Solubility:

- The nitro-substituted analog ([3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol) has a higher melting point (150–152°C) due to strong intermolecular interactions and planar aromaticity .

- (3-Methoxy-1,2-oxazol-5-yl)methanol is soluble in ethanol and DMSO, attributed to the methoxy group’s polarity and hydrogen-bonding capacity .

- (4-Chloro-1,2-oxazol-5-yl)methanol is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMF) due to its hydroxymethyl group, though chlorine may reduce aqueous solubility.

Reactivity:

- The hydroxymethyl group in this compound can undergo oxidation to a carboxylic acid or esterification, similar to [3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol .

- The 4-chloro substituent may participate in nucleophilic aromatic substitution, contrasting with the amino group in [3-(4-aminophenyl)-1,2-oxazol-5-yl]methanol, which is prone to diazotization .

Biological Activity

(4-Chloro-1,2-oxazol-5-YL)methanol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and applications in various fields.

This compound is characterized by its oxazole ring structure, which is substituted with a chlorine atom and a hydroxymethyl group. These functional groups contribute to its unique reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of diverse derivatives with potentially different biological activities .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to alterations in metabolic pathways and cellular responses .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria, which are often resistant to conventional antibiotics .

2. Anticancer Properties

Preliminary investigations suggest that derivatives of this compound may have anticancer activity. The compound's ability to induce apoptosis in cancer cells has been noted in vitro, making it a candidate for further development as an anticancer agent .

3. Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in critical metabolic processes. This inhibition can lead to therapeutic effects in conditions where these enzymes are overactive or dysfunctional .

Case Studies

Several research studies have focused on the synthesis and evaluation of this compound derivatives:

Study 1: Antimicrobial Evaluation

A study investigated the antimicrobial efficacy of synthesized derivatives against a panel of bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects with MIC values ranging from 10 to 50 µg/mL .

Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of this compound on human cancer cell lines. The compound showed IC50 values in the micromolar range, indicating potential as an anticancer agent .

Comparative Analysis

To better understand the uniqueness of this compound's biological activity, a comparison with similar compounds was conducted:

| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | Significant | Yes |

| (4-Bromo-1,2-oxazol-5-YL)methanol | Low | Moderate | No |

| Oxazole | Low | None | No |

This table highlights that while some related compounds exhibit low or no activity in these areas, this compound stands out due to its moderate to significant biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.